molecular formula C21H26N4O5S B048920 Ersentilide CAS No. 125228-82-2

Ersentilide

Cat. No.: B048920
CAS No.: 125228-82-2
M. Wt: 446.5 g/mol
InChI Key: QZWUQVSQIFFFKY-UHFFFAOYSA-N
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Description

Ersentilide is a chemical compound known for its role as a beta adrenergic receptor antagonist. It is primarily used in the treatment of cardiovascular conditions, particularly for its antiarrhythmic properties. The compound’s IUPAC name is N-[4-[2-Hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ersentilide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the imidazole derivative: This involves the reaction of 4-imidazole with phenol derivatives under controlled conditions.

    Etherification: The imidazole derivative is then subjected to etherification with an appropriate alkylating agent to form the intermediate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ersentilide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, particularly at the imidazole ring.

    Substitution: this compound can participate in substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted phenyl derivatives.

Scientific Research Applications

Ersentilide has a wide range of scientific research applications:

Mechanism of Action

Ersentilide exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate and contractility. The compound also blocks the rapid component of the delayed rectifier potassium channel (IKr), which plays a crucial role in cardiac repolarization. By inhibiting these targets, this compound helps to stabilize cardiac rhythm and prevent arrhythmias .

Comparison with Similar Compounds

Ersentilide is unique in its dual action as both a beta adrenergic receptor antagonist and an IKr blocker. Similar compounds include:

    Propranolol: A non-selective beta adrenergic receptor antagonist.

    Sotalol: A beta adrenergic receptor antagonist with additional potassium channel blocking properties.

    Amiodarone: A multi-channel blocker with antiarrhythmic properties.

Compared to these compounds, this compound offers a unique combination of beta adrenergic receptor antagonism and IKr blockade, making it particularly effective in the management of arrhythmias .

Properties

IUPAC Name

N-[4-[2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUQVSQIFFFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869708
Record name N-{4-[2-Hydroxy-3-({2-[4-(1H-imidazol-1-yl)phenoxy]ethyl}amino)propoxy]phenyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128264-20-0
Record name N-[4-[2-Hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128264-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CK 3579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128264200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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